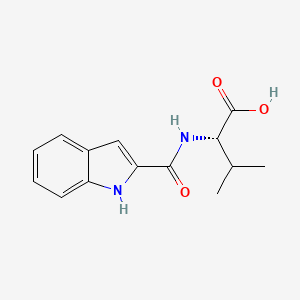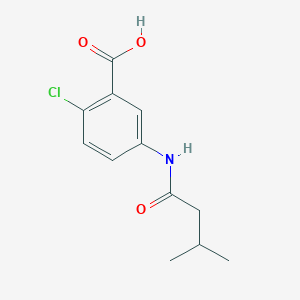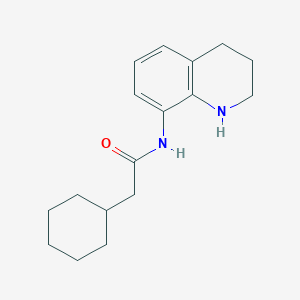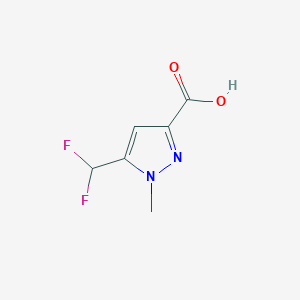
1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile
説明
1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile (CMMC) is a chemical compound that has been gaining attention in recent years due to its potential applications in the fields of scientific research and laboratory experiments. CMMC is a member of the cyclobutanecarbonitrile family, which is a class of compounds known for their unique properties. CMMC is a colorless liquid with a low boiling point, making it an ideal choice for laboratory experiments. The aim of
科学的研究の応用
Synthesis and Chemical Reactions
1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile has been involved in various synthetic pathways and chemical reactions. For instance, a novel two-step synthetic approach toward 3-(chloromethyl)cyclobutanone has been utilized in the synthesis of 2,4-methanoproline analogues. This method involves a reversible addition of hydrogen cyanide onto imines, allowing for ring closure and yielding 2-alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitriles, which can be further converted to the corresponding amines (Rammeloo, Stevens, & de Kimpe, 2002). Another synthesis route involves using [chloro(p-tolylsulfinyl)methylidene]cyclobutanes derived from cyclobutanones, leading to enaminonitriles and subsequently to 2-cyanobicyclo[3.3.0]oct-1-en-3-ones through a process involving cyanomethyllithium and H3PO4 in acetic acid (Kawashima, Kashima, Wakasugi, & Satoh, 2005).
Environmental Applications
Research into the environmental implications of chloromethanes, which are structurally related to 1-(chloromethyl)-3-methylenecyclobutanecarbonitrile, has led to the development of bacterial bioreporters for detecting methyl halide emissions. These bioreporters utilize the physiology and genetics of Methylobacterium extorquens CM4, which can use chloromethane as the sole carbon and energy source. This approach allows for the detection of methyl halides at femtomolar levels, providing a method for identifying natural sources of methyl halide emissions in the environment (Muhammad Farhan Ul Haque et al., 2013).
Crystal and Structural Studies
Crystallographic and structural analysis of compounds related to 1-(chloromethyl)-3-methylenecyclobutanecarbonitrile has been instrumental in understanding their chemical behavior and potential applications. For example, the crystal structure of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole was determined, contributing to the body of knowledge on compounds with similar backbones and potentially guiding future synthetic applications (Sarı, Güven, Yilmaz, Cukurovalı, & Aksoy, 2002).
Atmospheric and Environmental Chemistry
The study of chloromethane degradation in soils through a combined microbial and two-dimensional stable isotope approach has shed light on the microbial mechanisms involved in the breakdown of chloromethanes, including those related to 1-(chloromethyl)-3-methylenecyclobutanecarbonitrile. This research helps in understanding the global budget of chloromethane and its impact on atmospheric chemistry (Jaeger et al., 2018).
作用機序
Target of action
Many organic compounds interact with biological systems by binding to specific proteins or enzymes, altering their function. The specific targets of a compound depend on its chemical structure and properties .
Mode of action
The mode of action of a compound refers to how it interacts with its target. This could involve binding to a specific site on a protein, inhibiting an enzyme, or interacting with DNA or RNA .
Biochemical pathways
Once a compound interacts with its target, it can affect various biochemical pathways. This could lead to changes in cellular function, gene expression, or metabolic processes .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as solubility, stability, and molecular size can influence these processes .
Result of action
The result of a compound’s action can vary widely, from inducing cell death to altering cell function or triggering an immune response. This depends on the specific targets and pathways affected .
Action environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and ability to reach its target .
特性
IUPAC Name |
1-(chloromethyl)-3-methylidenecyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-2-7(3-6,4-8)5-9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKATHKSBREYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1451672.png)
![6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B1451673.png)

![2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol](/img/structure/B1451675.png)
![[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B1451676.png)


![1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1451685.png)



![Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine](/img/structure/B1451690.png)

![3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1451692.png)